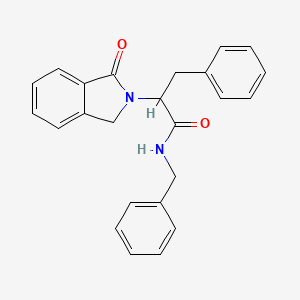![molecular formula C13H9N3O2S2 B7478676 N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478676.png)
N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, commonly known as TBX-3400, is a compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein called Bruton's tyrosine kinase (BTK), which is involved in the development and activation of immune cells. TBX-3400 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, cancers, and inflammatory disorders.
Mecanismo De Acción
TBX-3400 works by inhibiting the activity of N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, a protein that plays a crucial role in the activation of immune cells. This compound is involved in the signaling pathways that lead to the activation of B cells, T cells, and other immune cells. By inhibiting this compound, TBX-3400 blocks the activation of these immune cells, leading to a reduction in inflammation and other immune-related disorders.
Biochemical and Physiological Effects:
TBX-3400 has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. It also reduces the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage. TBX-3400 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBX-3400 is its potent and selective inhibition of N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, which makes it a promising therapeutic agent for various autoimmune diseases, cancers, and inflammatory disorders. However, one of the limitations of TBX-3400 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of TBX-3400 in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for the research and development of TBX-3400. One direction is to optimize the synthesis of TBX-3400 to improve its solubility and bioavailability. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of TBX-3400 in various disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of TBX-3400 in humans and to determine its potential clinical applications.
Métodos De Síntesis
The synthesis of TBX-3400 involves several steps, starting from commercially available starting materials. The first step involves the formation of a thiazole ring by reacting 2-aminothiophenol with α-bromoacetophenone in the presence of a base. The resulting thiazole intermediate is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a reducing agent to form the desired benzisoxazole ring. Finally, the carboxamide group is introduced by reacting the benzisoxazole intermediate with an appropriate amine in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
TBX-3400 has been extensively studied in various preclinical models of autoimmune diseases, cancers, and inflammatory disorders. In a mouse model of rheumatoid arthritis, TBX-3400 was found to significantly reduce joint inflammation and destruction. In a mouse model of multiple sclerosis, TBX-3400 was found to reduce the severity of symptoms and delay disease progression. In preclinical models of various cancers, TBX-3400 has shown promising results as a potential therapeutic agent.
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)-4,5-dihydrothieno[2,3-g][1,2]benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c17-12(15-13-14-4-6-20-13)10-8-1-2-9-7(3-5-19-9)11(8)18-16-10/h3-6H,1-2H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMDYGZRRVKARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate](/img/structure/B7478594.png)
![2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione](/img/structure/B7478602.png)

![(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7478612.png)
![N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7478615.png)

![N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7478633.png)
![N-cycloheptyl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478645.png)
![3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7478662.png)

![N-[2-(1H-indol-3-yl)ethyl]-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478679.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478682.png)
![3-[(3-Phenylpyrrolidin-1-yl)carbonyl]-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478684.png)
